molecular formula C10H18NO4P B12656851 N,N-Diethylanilinium phosphate CAS No. 74332-33-5

N,N-Diethylanilinium phosphate

Cat. No.: B12656851
CAS No.: 74332-33-5
M. Wt: 247.23 g/mol
InChI Key: SYFHVAXPGBGELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylanilinium phosphate is an organic compound with the molecular formula C30H48N3O4P. It is a derivative of aniline where the nitrogen atom is bonded to two ethyl groups, forming a quaternary ammonium salt with phosphate as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylanilinium phosphate typically involves the alkylation of aniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The resulting N,N-diethylaniline is then reacted with phosphoric acid to form the phosphate salt. The reaction conditions generally include:

  • Temperature: 20-30°C
  • Solvent: Aqueous or organic solvents
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous flow reactors for efficient mixing and reaction control
  • Use of catalysts to enhance reaction rates
  • Purification steps such as crystallization and filtration to obtain high-purity products

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylanilinium phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-diethyl-N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to N,N-diethylaniline.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: N,N-diethyl-N-oxide derivatives

    Reduction: N,N-diethylaniline

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

N,N-Diethylanilinium phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of enzyme kinetics and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in pharmaceutical synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethylanilinium phosphate involves its interaction with various molecular targets. The compound can act as a quaternary ammonium ion, interacting with negatively charged sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The pathways involved include:

    Ion exchange: The phosphate group can participate in ion exchange reactions, affecting cellular processes.

    Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Comparison with Similar Compounds

N,N-Diethylanilinium phosphate can be compared with other similar compounds such as:

    N,N-Dimethylanilinium phosphate: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethylbenzylammonium phosphate: Similar quaternary ammonium structure but with a benzyl group.

    N,N-Diethyl-2,4-dinitroaniline: Similar ethyl groups but with nitro substituents on the aromatic ring.

Uniqueness: this compound is unique due to its specific combination of ethyl groups and phosphate counterion, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

74332-33-5

Molecular Formula

C10H18NO4P

Molecular Weight

247.23 g/mol

IUPAC Name

N,N-diethylaniline;phosphoric acid

InChI

InChI=1S/C10H15N.H3O4P/c1-3-11(4-2)10-8-6-5-7-9-10;1-5(2,3)4/h5-9H,3-4H2,1-2H3;(H3,1,2,3,4)

InChI Key

SYFHVAXPGBGELT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1.OP(=O)(O)O

Related CAS

85006-32-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.